Thermal Stability and Crystalline Handling: Melting Point Elevation Relative to Positional Isomer
The target compound’s melting point (140–142 °C) is 13–18 °C higher than that of the para‑imidazole positional isomer (Methyl 4‑(1H‑imidazol‑1‑yl)benzoate, 124–127 °C) . This elevation reflects the ortho‑chloro substitution’s effect on crystal packing energy. In solid‑phase parallel synthesis, a higher melting point reduces the risk of sintering or softening during heated reaction steps, improving robotic handling reliability and minimizing compound loss due to phase changes.
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 140–142 °C |
| Comparator Or Baseline | Methyl 4-(1H-imidazol-1-yl)benzoate: 124–127 °C |
| Quantified Difference | +13 to +18 °C |
| Conditions | Differential Scanning Calorimetry / Capillary melting point |
Why This Matters
This matters for procurement in automated synthesis platforms where thermal stability during solid‑phase reactions directly influences success rates and instrument maintenance schedules.
